molecular formula C10H10N6O B1376778 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1374509-70-2

7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B1376778
CAS RN: 1374509-70-2
M. Wt: 230.23 g/mol
InChI Key: AGMCYLYUYFJXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a chemical compound with the molecular formula C10H10N6O and a molecular weight of 230.23 .


Synthesis Analysis

The synthesis of compounds similar to “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” has been reported in the literature . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .


Molecular Structure Analysis

The InChI code for “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is 1S/C10H10N6O/c11-2-4-15-3-1-8-7 (9 (15)17)5-12-10-13-6-14-16 (8)10/h1,3,5-6H,2,4,11H2 . The InChI key is AGMCYLYUYFJXHP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines, which include “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” include a molecular weight of 230.23 and a molecular formula of C10H10N6O . It is stored at a temperature of 28°C .

Scientific Research Applications

Cancer Treatment CDK2 Inhibition

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin scaffold has been explored for its potential in cancer treatment through CDK2 inhibition. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can selectively target tumor cells .

Adenosine Receptor Antagonism

This scaffold serves as a pharmacophore for adenosine receptors. Compounds derived from this scaffold can be functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Cardiovascular Research

Compounds with this scaffold have been studied for their coronary vasodilating and antihypertensive activities, which are crucial in cardiovascular research .

Pharmaceutical Design

The pyrazolopyrimidine moiety, which is part of this scaffold, is used in designing pharmaceutical compounds with various medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Synthesis of Probes

Functionalization of derivatives of this scaffold is useful for synthesizing probes for adenosine receptors by attaching a fluorescent moiety .

Medicinal Chemistry

This scaffold is considered a key structural motif in medicinal chemistry due to its presence in many vital applications such as pharmaceuticals and pesticides .

Molecular Docking Studies

The scaffold has been utilized in molecular docking studies to predict the interaction between drug candidates and their target proteins .

Dyes and Pigments

Beyond medicinal applications, this scaffold is also involved in the synthesis of dyes and pigments due to its fused N-heterocyclic system .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which includes “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . Therefore, future research could focus on exploring the potential of “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” and similar compounds in the treatment of various diseases.

properties

IUPAC Name

11-(2-aminoethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c11-2-4-15-3-1-8-7(9(15)17)5-12-10-13-6-14-16(8)10/h1,3,5-6H,2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMCYLYUYFJXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.